molecular formula C11H14OS B1272112 2-Methyl-2-[(4-methylphenyl)sulfanyl]propanal CAS No. 110452-12-5

2-Methyl-2-[(4-methylphenyl)sulfanyl]propanal

Cat. No.: B1272112
CAS No.: 110452-12-5
M. Wt: 194.3 g/mol
InChI Key: HFXCGBGFFHWILR-UHFFFAOYSA-N
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Description

2-Methyl-2-[(4-methylphenyl)sulfanyl]propanal is a chemical compound that belongs to the family of aldehydes. It has the molecular formula C11H14OS and a molecular weight of 194.3 g/mol. This compound is characterized by the presence of a sulfanyl group attached to a propanal backbone, with a methyl group on the second carbon and a 4-methylphenyl group attached to the sulfanyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-[(4-methylphenyl)sulfanyl]propanal typically involves the reaction of 2-methylpropanal with 4-methylthiophenol under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-[(4-methylphenyl)sulfanyl]propanal undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The sulfanyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common nucleophiles include alkyl halides and amines.

Major Products Formed

    Oxidation: 2-Methyl-2-[(4-methylphenyl)sulfanyl]propanoic acid.

    Reduction: 2-Methyl-2-[(4-methylphenyl)sulfanyl]propanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Methyl-2-[(4-methylphenyl)sulfanyl]propanal has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It is used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Methyl-2-[(4-methylphenyl)sulfanyl]propanal involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition of enzyme activity. The sulfanyl group can also participate in redox reactions, affecting cellular redox balance .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-2-[(4-chlorophenyl)sulfanyl]propanal
  • 2-Methyl-2-[(4-fluorophenyl)sulfanyl]propanal
  • 2-Methyl-2-[(4-bromophenyl)sulfanyl]propanal

Uniqueness

2-Methyl-2-[(4-methylphenyl)sulfanyl]propanal is unique due to the presence of the 4-methylphenyl group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications .

Properties

IUPAC Name

2-methyl-2-(4-methylphenyl)sulfanylpropanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14OS/c1-9-4-6-10(7-5-9)13-11(2,3)8-12/h4-8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFXCGBGFFHWILR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC(C)(C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10377674
Record name Propanal, 2-methyl-2-[(4-methylphenyl)thio]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10377674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110452-12-5
Record name Propanal, 2-methyl-2-[(4-methylphenyl)thio]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10377674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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